molecular formula C19H13N3O3S B2852587 N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-44-6

N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2852587
CAS No.: 690251-44-6
M. Wt: 363.39
InChI Key: YYSLSKXHYSIJBM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S and its molecular weight is 363.39. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C19H13N3O3SC_{19}H_{13}N_{3}O_{3}S and a molecular weight of approximately 363.39 g/mol. Its structure features a pyrido-thieno-pyrimidine framework, which is significant for its biological properties due to the presence of nitrogen atoms that enhance its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]thieno[2,3-d]pyrimidines, including this compound, exhibit anticancer properties. A study highlighted the compound's effectiveness against triple-negative breast cancer cells through the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The structure-activity relationship (SAR) analysis revealed that modifications in the thieno-pyrimidine scaffold could enhance potency against cancer cells .

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In experimental models, it was evaluated for its ability to reduce inflammation markers in various tissues. The results indicated that it could inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could be used in treating inflammatory diseases .

3. Antioxidant Properties

This compound has been assessed for its antioxidant capabilities. In vitro studies demonstrated that it effectively scavenged free radicals and reduced oxidative stress in cellular models, making it a potential candidate for protecting against oxidative damage .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerEGFR/VEGF inhibition
Anti-inflammatoryCytokine suppression
AntioxidantFree radical scavenging

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study on triple-negative breast cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor growth and significant apoptosis induction in cancer cells.

Case Study 2: Anti-inflammatory Response
In an animal model of induced inflammation, the compound was tested against standard anti-inflammatory drugs. It exhibited comparable efficacy in reducing swelling and pain associated with inflammatory responses, indicating its potential as an alternative treatment option.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Key Signaling Pathways : The compound interferes with signaling pathways critical for cancer cell proliferation and survival.
  • Modulation of Immune Response : It alters cytokine production and immune cell activity, contributing to its anti-inflammatory effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it mitigates cellular damage and promotes cell survival.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11(23)12-5-4-6-13(9-12)20-17(24)15-10-14-18(26-15)21-16-7-2-3-8-22(16)19(14)25/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSLSKXHYSIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.